molecular formula C22H15Br2N5O3 B11108315 N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11108315
M. Wt: 557.2 g/mol
InChI Key: MCACQZTUMZKWNX-BRJLIKDPSA-N
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Description

N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with dibromo-dihydroxyphenyl and diphenyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation of 2,5-dibromo-3,4-dihydroxybenzaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal function of the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide
  • (E)-N-(dimethylamino)methylene)benzothioamide
  • N,N’-Methylenebisacrylamide

Uniqueness

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of both dibromo-dihydroxyphenyl and diphenyl groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C22H15Br2N5O3

Molecular Weight

557.2 g/mol

IUPAC Name

N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H15Br2N5O3/c23-16-11-14(17(24)19(31)18(16)30)12-25-27-22(32)20-26-21(13-7-3-1-4-8-13)29(28-20)15-9-5-2-6-10-15/h1-12,30-31H,(H,27,32)/b25-12+

InChI Key

MCACQZTUMZKWNX-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C(=C4Br)O)O)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C(=C4Br)O)O)Br

Origin of Product

United States

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